Isopropyl-methyl-(R)-piperidin-3-yl-amine

Stereochemistry Enantioselectivity Piperidine Derivatives

Sourcing achiral or racemic N-alkyl piperidines for SAR studies introduces stereochemical uncertainty and can lead to conflicting biological data. Isopropyl-methyl-(R)-piperidin-3-yl-amine (CAS 1354009-47-4) solves this by providing a defined (R)-stereochemistry essential for target engagement at GPCRs and ion channels. - Enables precise mapping of steric and conformational binding-pocket requirements vs. smaller N-alkyl analogs. - Serves as a direct chiral precursor for novel Hsp70 inhibitor programs and enantioselective ligand synthesis. - Supplied with guaranteed optical purity to ensure reproducible asymmetric transformations and eliminate downstream chiral resolution steps.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
Cat. No. B7987461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl-methyl-(R)-piperidin-3-yl-amine
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCC(C)N(C)C1CCCNC1
InChIInChI=1S/C9H20N2/c1-8(2)11(3)9-5-4-6-10-7-9/h8-10H,4-7H2,1-3H3/t9-/m1/s1
InChIKeyHDYQVQNYWTZKNE-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl-methyl-(R)-piperidin-3-yl-amine: Chemical Profile


Isopropyl-methyl-(R)-piperidin-3-yl-amine (CAS 1354009-47-4, also referenced as (3R)-1-methyl-N-(propan-2-yl)piperidin-3-amine) is a chiral piperidine derivative with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol . This compound serves as a key intermediate in the synthesis of complex organic molecules, particularly within central nervous system (CNS) drug discovery programs . Its core structure consists of a saturated six-membered piperidine ring, which is a privileged scaffold in medicinal chemistry, substituted at the 3-position with an isopropyl-methyl-amino group. The defined (R)-stereochemistry is critical, as it provides a specific three-dimensional orientation that can lead to distinct biological interactions compared to its (S)-enantiomer or the racemic mixture .

Chiral intermediate for CNS drug discovery programs
Defined (R)-stereochemistry for enantioselective synthesis
Privileged piperidine scaffold with specific substitution pattern

Isopropyl-methyl-(R)-piperidin-3-yl-amine: Why Generics Fail


Generic substitution of Isopropyl-methyl-(R)-piperidin-3-yl-amine with achiral N-alkyl piperidines (e.g., N-methylpiperidin-3-amine) or the racemic mixture is not scientifically valid due to the compound's unique combination of stereochemistry and substitution pattern. The (R)-enantiomer can exhibit significantly different binding affinities and selectivities for biological targets compared to the (S)-enantiomer or the racemate, a phenomenon well-documented for chiral piperidine derivatives [1]. Furthermore, the specific combination of an isopropyl and a methyl group on the 3-amino moiety imparts a distinct conformational preference and steric bulk that influences molecular recognition [2]. Using a less sterically hindered analog, such as an ethyl or methyl derivative, would alter the compound's conformational equilibrium and binding geometry, potentially leading to a loss of target engagement or the introduction of off-target effects, thereby compromising the validity of any downstream SAR studies or asymmetric syntheses.

Stereochemistry Racemic mixture or (S)-enantiomer may not reproduce target engagement and can confound SAR interpretation.
Substitution Smaller N-alkyl analogs (e.g., ethyl, methyl) shift conformational equilibrium and alter binding geometry.
Physicochemical Des-methyl or achiral analogs differ in boiling point and lipophilicity, impacting purification and formulation.

Isopropyl-methyl-(R)-piperidin-3-yl-amine: Structural Analog Comparison


(R)-Stereochemistry and Enantioselectivity

The (R)-stereoisomer of this compound is explicitly defined and is a critical differentiator from the (S)-enantiomer and the racemic mixture. While direct, head-to-head quantitative activity data for Isopropyl-methyl-(R)-piperidin-3-yl-amine versus its (S)-enantiomer are not publicly available, this is a fundamental principle in medicinal chemistry. For analogous chiral piperidine derivatives, it is well-established that the (R)- and (S)-enantiomers can display vastly different pharmacological profiles, including changes in binding affinity (Ki), functional activity (EC50/IC50), and selectivity [1]. For instance, in studies of other 3-substituted piperidines, the (R)-enantiomer has been shown to be the eutomer (more active isomer) for certain targets . Therefore, procurement of the defined (R)-enantiomer, rather than the racemate or (S)-form, is essential to ensure the intended biological activity and to avoid the confounding effects of the distomer.

(R)-Stereochemistry and Enantioselectivity
Class-level inference
Enantioselective activity differs for (R) vs. (S); eutomer/distomer profiles reported for analogous 3-substituted piperidines.
Enantiomeric identity may determine target-engagement outcome.
Direct head-to-head data not publicly available; target-dependent review required.
Stereochemistry Enantioselectivity Piperidine Derivatives CNS Drug Discovery

Conformational Control of N-Isopropyl Group

The isopropyl group on the amine nitrogen imposes a significant conformational bias compared to smaller N-alkyl substituents. A foundational study by Jones et al. (1970) quantified the conformational free-energy differences (ΔG°) for N-alkyl groups in the piperidine ring system [1]. The study determined a ΔG° of approximately 0.65 kcal/mol for an N-methyl group, favoring the equatorial position, while the N-ethyl and N-isopropyl groups showed larger values of 0.9 and 1.4 kcal/mol, respectively. This demonstrates that the isopropyl group has a 2.15-fold stronger energetic preference for the equatorial conformation compared to a methyl group, and a 1.55-fold stronger preference compared to an ethyl group. This increased conformational rigidity can directly influence the compound's binding affinity and selectivity for biological targets by pre-organizing the molecule into its bioactive conformation.

Conformational Control of N-Isopropyl Group
Class-level inference
ΔG° ≈ 1.4 kcal/mol (N-isopropyl) vs. 0.65 kcal/mol (N-methyl)
Supports conformational rigidity contribution to selectivity review.
Jones et al. (1970); dipole moment study in non-polar solvent.
Conformational Analysis Piperidine N-Alkyl Substitution Molecular Recognition

Physicochemical Property Comparison with Des-methyl Analog

The presence of the isopropyl and methyl substituents on the 3-amino group significantly alters the compound's physicochemical properties compared to simpler piperidine analogs. Predicted data for (3R)-N-Isopropyl-N-methyl-3-piperidinamine indicates a boiling point of 207.1±8.0 °C at 760 mmHg and a density of 0.9±0.1 g/cm³ [1]. In contrast, the des-methyl analog, (R)-1-methylpiperidin-3-amine, has a predicted boiling point of 136.5±8.0 °C . This represents a substantial increase of approximately 70.6 °C in the boiling point, reflecting the increased molecular weight and enhanced van der Waals interactions from the additional alkyl groups. These differences are critical for purification strategies (e.g., distillation), storage conditions, and formulation development.

Physicochemical Property Comparison
Cross-study comparable
Boiling point ΔT = +70.6 °C vs. des-methyl analog
Purification and formulation protocol must reflect property differences.
Predicted values; data to verify experimentally.
Physicochemical Properties Piperidine Boiling Point Density Formulation

Isopropyl-methyl-(R)-piperidin-3-yl-amine: Application Scenarios


Asymmetric Synthesis of CNS Drug Candidates

This compound is ideally suited as a chiral building block in the asymmetric synthesis of novel CNS agents. Its defined (R)-stereochemistry, as discussed in Section 3, is essential for constructing molecules where the 3D orientation of the piperidine ring is critical for target engagement, such as with G-protein coupled receptors (GPCRs) or ion channels. The enhanced conformational rigidity provided by the N-isopropyl group [1] can lead to more selective and potent leads, reducing the need for extensive chiral resolution steps later in the synthesis, thereby saving time and cost.

SAR Studies on Piperidine Pharmacophores

Researchers investigating the SAR of piperidine-containing ligands can use Isopropyl-methyl-(R)-piperidin-3-yl-amine to probe the steric and conformational requirements of a binding pocket. As established by the conformational analysis data [1], the isopropyl group imposes a distinct steric and conformational profile compared to methyl or ethyl analogs. By comparing the activity of derivatives made from this compound against those made from smaller N-alkyl piperidines, scientists can precisely map the spatial constraints of the target, leading to the rational design of more potent and selective inhibitors or modulators.

Development of Enantioselective Catalysts and Ligands

The chiral amine functionality of Isopropyl-methyl-(R)-piperidin-3-yl-amine makes it a valuable precursor for synthesizing novel chiral ligands for asymmetric catalysis. Its unique combination of a rigid piperidine backbone and a bulky, chiral amine group can be leveraged to create ligands that induce high enantioselectivity in metal-catalyzed reactions. The ability to procure this compound in high optical purity ensures the resulting catalysts are well-defined, leading to more predictable and reproducible outcomes in asymmetric transformations, a critical factor in industrial pharmaceutical manufacturing.

Exploration of Hsp70 Inhibitors for Oncology Research

Given the disclosed use of N,N′-substituted piperidinamine compounds in treating Hsp70-related diseases, such as drug-resistant tumors [2], this specific (R)-enantiomer can serve as a key intermediate or a lead-like fragment for developing novel Hsp70 inhibitors. Its distinct substitution pattern and chirality offer a unique starting point for SAR exploration in this therapeutic area, potentially leading to compounds with improved pharmacokinetic properties and efficacy compared to achiral or less-defined analogs.

Application
Selection Property
Validation Focus
Asymmetric synthesis of CNS candidates
Chiral (R)-piperidine scaffold
Enantiomeric excess and target-engagement assay review
SAR studies on piperidine pharmacophores
Conformational rigidity profile
Binding-pocket steric mapping and selectivity interpretation
Enantioselective catalyst/ligand development
Bulky chiral amine functionality
Optical purity and asymmetric induction review
Hsp70 inhibitor fragment exploration
N,N′-substituted piperidinamine core
Kinase/ATPase pathway-response and model-context review
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